1-(1-Adamantyl)-3-(3-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c18-14-2-1-3-15(7-14)19-16(21)20-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZIFZLCPWPYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Inhibition of Soluble Epoxide Hydrolase (sEH)
1-(1-Adamantyl)-3-(3-fluorophenyl)urea has been identified as a potent inhibitor of sEH, an enzyme implicated in the metabolism of fatty acid epoxides. This inhibition is critical as it can lead to enhanced levels of bioactive epoxides, which are known to have anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound exhibit IC50 values ranging from 0.7 nM to 630.9 nM against human sEH, indicating strong potential for therapeutic applications in pain management and inflammation control .
Anticancer Activity
Potential Anticancer Properties
Research has indicated that various 1,3-disubstituted urea derivatives, including those containing the adamantyl moiety, exhibit anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and disruption of cell cycle progression . The introduction of fluorinated aromatic fragments has been reported to enhance the potency of these compounds against various cancer cell lines .
Antimicrobial Effects
Broad-Spectrum Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity, including antifungal and antibacterial properties. Studies suggest that this compound derivatives can inhibit the growth of pathogenic microorganisms, making them candidates for further development in treating infectious diseases .
Structure-Activity Relationship (SAR) Studies
Optimizing Biological Activity
SAR studies have highlighted the importance of structural modifications on the adamantane and phenyl rings in enhancing the biological activity of urea derivatives. For instance, variations in substituents on the phenyl ring can significantly affect the potency and selectivity of these compounds against target enzymes like sEH .
Pharmacokinetics and Drug Development
Improving Pharmacokinetic Profiles
The pharmacokinetic properties of this compound have been assessed in various studies, revealing insights into absorption, distribution, metabolism, and excretion (ADME). Modifications to the adamantane structure have been explored to improve solubility and bioavailability, which are critical for drug development .
Data Tables
| Property | Value/Description |
|---|---|
| IC50 against sEH | Ranges from 0.7 nM to 630.9 nM |
| Anticancer Activity | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial Activity | Effective against various pathogens |
| Pharmacokinetic Insights | Modifications improve solubility and stability |
Case Studies
- Inhibition of sEH : A study demonstrated that specific modifications on the urea backbone led to significant increases in inhibition potency against sEH, suggesting that careful structural design can yield highly effective inhibitors for therapeutic use .
- Anticancer Research : Research involving derivatives of this compound showed promising results in inhibiting tumor growth in vitro, highlighting its potential as a lead compound for cancer therapy .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain derivatives could effectively inhibit both fungal and bacterial growth, supporting their development as new antibiotics .
Chemical Reactions Analysis
Direct Isocyanate-Amine Coupling
-
Reagents : 1-Adamantyl isocyanate (or 1-(isocyanatomethyl)adamantane) and 3-fluoroaniline.
-
Conditions :
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Workup : Acidification with HCl, followed by crystallization (e.g., ethanol/water) to isolate the product .
Mechanism :
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Deprotonation of 3-fluoroaniline by TEA enhances nucleophilicity.
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Nucleophilic attack on the isocyanate carbon, forming a tetrahedral intermediate.
Reaction Optimization Parameters
Structural Confirmation
Stability and Reactivity
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Thermal Stability : Stable up to 200°C (melting point: 87–88°C) .
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Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but decomposes in strongly acidic/basic media .
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Photoreactivity : No reported photodegradation under standard laboratory lighting.
Functional Group Reactivity
-
Urea Bond :
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Adamantane Core :
-
Fluorophenyl Group :
Comparative Reactivity with Analogues
| Derivative | Fluorine Position | Reaction Yield (%) | sEH Inhibition (IC₅₀) | Source |
|---|---|---|---|---|
| 3-Fluorophenyl | meta | 92 | 0.7 nM | |
| 2-Fluorophenyl | ortho | 85 | 1.0 nM | |
| 2,4-Difluorophenyl | ortho/para | 74 | 2.3 nM |
Side Reactions and Byproducts
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2,3,4-trifluorophenyl analog (MIC: 0.5–1 µg/mL) shows superior activity compared to mono-fluorinated derivatives, likely due to enhanced electron-withdrawing effects and improved target binding .
- Adamantyl Position : 2-Adamantyl derivatives (e.g., compound 66 in ) often exhibit better activity than 1-adamantyl counterparts, possibly due to conformational flexibility or reduced steric hindrance .
Physicochemical Properties
Melting Points and Solubility
- The 3-fluorophenyl derivative melts at 217–218°C , comparable to thiophene-oxadiazole analogs (211–213°C) but higher than alkyl-substituted ureas (e.g., 1-(1-adamantyl)-3-(2-propoxyethyl)urea, 87–90°C) .
- Crystallographic studies reveal that adamantyl ureas form zigzag hydrogen-bonded chains (N–H···O distances: ~2.0–2.2 Å), contributing to high melting points and low aqueous solubility .
Pharmacokinetic Profiles
Adamantyl-containing ureas generally exhibit suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to carbocyclic or simple aryl analogs:
Preparation Methods
Alternative Route: Adamantyl Isocyanate and 3-Fluoroaniline
While less commonly reported, this method involves synthesizing 1-isocyanatoadamantane (3 ) first, followed by reaction with 3-fluoroaniline (4 ).
Synthesis of 1-Isocyanatoadamantane :
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Convert adamantane-1-carboxylic acid (5 ) to its acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.
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Perform a Curtius rearrangement under thermal conditions to yield 3 .
Coupling Reaction :
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React 3 (1.0 equiv) with 4 (1.0 equiv) in DMF at room temperature for 12 hours.
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Acidic workup and recrystallization yield the target urea.
Challenges :
-
3 is sensitive to moisture, requiring anhydrous conditions.
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Lower yields (~60–75%) compared to the amine-isocyanate route due to intermediate instability.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Stoichiometry and Additives
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Triethylamine : Neutralizes HCl, preventing protonation of the amine nucleophile.
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Excess Isocyanate : Risks bis-urea formation; strict 1:1 stoichiometry is critical.
Analytical Characterization
Spectral Data
1H NMR (DMSO-d6) :
19F NMR :
MS (EI) :
Melting Point and Purity
Comparative Analysis of Methods
| Parameter | Amine-Isocyanate Route | Isocyanate-Aniline Route |
|---|---|---|
| Yield | 70–92% | 60–75% |
| Reaction Time | 12–24 h | 12 h |
| Intermediate Stability | High (commercial 2 ) | Low (hygroscopic 3 ) |
| Scalability | Excellent | Moderate |
Industrial and Environmental Considerations
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(1-Adamantyl)-3-(3-fluorophenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Method A : React 1-adamantyl isocyanate with 3-fluorophenylamine in tetrahydrofuran (THF) using triethylamine as a base at 70°C for 4 days .
- Method B : Utilize butyllithium to deprotonate the heteroaryl amine at −78°C, followed by reaction with 1-adamantyl isocyanate at room temperature .
Optimization strategies include adjusting solvent polarity (e.g., DCM vs. THF), base selection (DIPEA for milder conditions), and temperature control to improve yields (reported range: 9.4%–63.4% in analogous compounds) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and adamantyl/aryl substitution patterns (e.g., δ ~1.6–2.1 ppm for adamantyl protons; aromatic protons at δ ~6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₀FN₃O: 302.1668) .
- Reverse-Phase HPLC with ELSD : Ensures >99% purity, critical for biological assays .
Advanced Research Questions
Q. How do structural modifications to the adamantyl or aryl moieties influence anti-tubercular activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Adamantyl Position : 1-adamantyl derivatives exhibit higher potency than 2-adamantyl analogs due to steric and electronic effects .
- Aryl Substituents : Electron-withdrawing groups (e.g., fluorine at the 3-position) enhance target engagement by modulating lipophilicity and hydrogen-bonding capacity .
- Heteroaryl Replacements : Thiazole or oxadiazole rings improve solubility but may reduce membrane permeability compared to phenyl groups .
- Experimental Design : Compare MIC values against M. tuberculosis H37Rv for derivatives with systematic substitutions .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Purity Variations : Impurities >1% (e.g., unreacted isocyanates) can skew bioassay results. Validate purity via HPLC-ELSD before testing .
- Assay Conditions : Differences in bacterial strain (e.g., H37Rv vs. clinical isolates) or culture media (e.g., Middlebrook 7H9 vs. Löwenstein-Jensen) impact MIC values .
- Statistical Analysis : Use dose-response curves and IC₅₀/EC₅₀ comparisons rather than single-concentration data .
Q. What strategies mitigate pharmacokinetic limitations of the adamantyl group while retaining target affinity?
- Methodological Answer :
- Adamantyl Replacement : Cyclopropanecarbonylpiperidine analogs show improved Cₘₐₓ (65-fold) and AUC (3300-fold) over adamantyl derivatives while maintaining potency .
- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance solubility and oral bioavailability .
- ADME Profiling : Use murine models to compare plasma half-life, tissue distribution, and metabolite identification (e.g., cytochrome P450 stability) .
Q. What in vitro/in vivo models are suitable for evaluating anti-inflammatory mechanisms?
- Methodological Answer :
- TRPV1 Activation Assays : Measure TNF-α inhibition in macrophages pretreated with capsaicin (a TRPV1 agonist), as seen in SA13353 (a structurally related adamantyl urea) .
- Murine Inflammation Models : Carrageenan-induced paw edema or LPS-induced sepsis models assess dose-dependent cytokine suppression (e.g., IL-6, IL-1β) .
Q. How can computational modeling predict binding modes to targets like soluble epoxide hydrolase (sEH) or TRPV1?
- Methodological Answer :
- Molecular Docking : Use X-ray structures of sEH (PDB: 4DZY) or TRPV1 (PDB: 3J5P) to identify key interactions (e.g., hydrogen bonds with Asp335 in sEH; hydrophobic contacts with TRPV1’s vanilloid pocket) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to evaluate adamantyl-rigidity vs. flexible substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
